N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(2-(4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring:
- A 2,3-dihydrobenzo[b][1,4]dioxine core linked to a sulfonamide group.
- An ethyl chain bridging the sulfonamide nitrogen to a 1-methylimidazole ring substituted at position 4 with a furan-2-yl moiety.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-21-12-14(15-3-2-8-24-15)20-18(21)6-7-19-27(22,23)13-4-5-16-17(11-13)26-10-9-25-16/h2-5,8,11-12,19H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDGTRGUHMHZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds containing theimidazole moiety have a broad range of chemical and biological properties. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Compounds containing theindole nucleus, which is similar to the imidazole nucleus in this compound, have been found to show various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Biochemical Pathways
It’s known that compounds containing theimidazole moiety can affect a wide range of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Compounds containing theimidazole moiety are generally highly soluble in water and other polar solvents, which can impact their bioavailability.
Result of Action
Compounds containing theindole nucleus have been found to demonstrate various biological activities, suggesting that they can have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the success of compounds in the Suzuki–Miyaura (SM) cross-coupling reaction, which may be relevant to this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions.
Biological Activity
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring and an imidazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a molecular weight of approximately 345.39 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities. Below are key findings related to its biological activity:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of cancer cells significantly, with some exhibiting over 80% inhibition at concentrations around .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression, such as EGFR and Src kinases, which are crucial for cell signaling pathways related to growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various microbial strains:
- Antibacterial Properties : Preliminary evaluations indicated that related compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Activity : Some derivatives have also been tested against fungal pathogens, showing moderate antifungal activity which warrants further investigation.
Research Findings Summary
The following table summarizes key research findings regarding the biological activities of this compound:
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on this compound's structure. Researchers synthesized several analogs and conducted biological assays to determine their effectiveness against different cancer types. The most promising candidates were those that showed significant inhibition rates across multiple cell lines, suggesting a broad-spectrum anticancer potential.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related sulfonamide derivatives:
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s sulfonamide group enhances water solubility compared to non-sulfonamide analogues (e.g., DDFDI) .
- ADMET Profile : Sulfonamides generally exhibit favorable absorption but may face metabolic challenges (e.g., cytochrome P450 interactions). The target compound’s furan could introduce hepatotoxicity risks, necessitating in vitro screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
